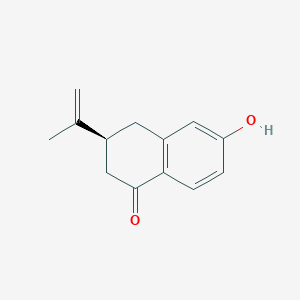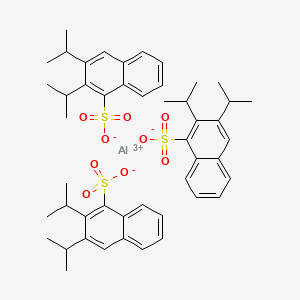
Poly(vinyltoluene-co-alpha-methylstyrene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its excellent adhesive properties and compatibility with various polymers, making it a valuable additive in paints, lacquers, and adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poly(vinyltoluene-co-alpha-methylstyrene) is typically synthesized through free radical polymerization. The process involves the polymerization of vinyltoluene and alpha-methylstyrene in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the polymerization is conducted in a solvent, such as toluene or xylene, to control the viscosity of the reaction mixture. The reaction temperature is maintained between 60°C and 80°C to ensure optimal polymerization rates. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Poly(vinyltoluene-co-alpha-methylstyrene) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the polymer, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated aromatic compounds.
Applications De Recherche Scientifique
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of applications in scientific research:
Chemistry: Used as a matrix material in chromatography and as a standard in gel permeation chromatography.
Biology: Employed in the development of biosensors and as a component in bio-compatible coatings.
Medicine: Investigated for use in drug delivery systems and as a material for medical implants.
Industry: Utilized as an additive in paints, adhesives, and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) primarily involves its interaction with other polymers and substrates. The copolymer’s adhesive properties are attributed to the presence of aromatic rings and alkyl groups, which facilitate strong intermolecular interactions. These interactions enhance the adhesion and compatibility of the copolymer with various materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(vinyltoluene): A homopolymer of vinyltoluene with similar adhesive properties but lower thermal stability.
Poly(alpha-methylstyrene): A homopolymer of alpha-methylstyrene known for its high glass transition temperature and rigidity.
Poly(styrene-co-alpha-methylstyrene): A copolymer with similar properties but different monomer ratios, affecting its mechanical and thermal properties.
Uniqueness
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced combination of adhesive properties, thermal stability, and compatibility with various polymers. This makes it a versatile material for a wide range of applications .
Propriétés
Numéro CAS |
9017-27-0 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
Clé InChI |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Numéros CAS associés |
9017-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)


![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)





![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)


![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

